molecular formula C11H17N3O2 B7974823 Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate

Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate

Cat. No.: B7974823
M. Wt: 223.27 g/mol
InChI Key: XEVGWAIMLFOFGU-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-amino-3-methylpyridin-2-yl)carbamate is a valuable pyridine-based chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a protected carbamate group (Boc) and a reactive amino group on a methyl-substituted pyridine ring, making it a versatile building block for the synthesis of more complex molecules . Its primary research value lies in the construction of novel pharmaceutical compounds. Analogs of this chemical scaffold, specifically aromatic carbamates, have demonstrated significant biological activity in scientific studies. Research has shown that such compounds can exhibit neuroprotective properties, functioning to increase the Bcl-2/Bax ratio to an anti-apoptotic state and activate autophagy through the induction of beclin 1 . This mechanism is a promising target for investigative therapies in various neurodegenerative diseases. Furthermore, the structural motif of a substituted pyridine ring is commonly explored in the development of Toll-like receptor (TLR) 7/8 antagonists for the treatment of immune disorders . The presence of both the Boc-protecting group and the amino group allows for selective deprotection and further functionalization, enabling researchers to systematically build and diversify molecular libraries. As with all chemicals of this nature, this product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

tert-butyl N-(5-amino-3-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVGWAIMLFOFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Neutral Reagents for Boc Protection

The patent WO2019158550A1 outlines a method avoiding salt forms of reagents to prevent viscosity issues. In this approach, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate is synthesized via:

  • Stepwise Coupling : Neutral reagents (Formula A and B) are mixed in acetonitrile with triethylamine (4.6 eq.) at 60°C.

  • Stirring and Isolation : After 7 hours, cooling to 0–5°C precipitates the product, yielding 85–93% purity.

Key Advantages :

  • Eliminates salt-induced viscosity, enabling efficient stirring.

  • Reduces triethylamine usage by 40% compared to earlier methods.

Chemoenzymatic Synthesis for Enantioselective Production

A chemoenzymatic route from ethyl N-Boc-D-pyroglutamate achieves >99.9% enantiomeric excess (ee):

  • Transaminase-Catalyzed Cyclization : Transaminase (ATA) facilitates spontaneous cyclization, forming the chiral piperidine core.

  • Boc Protection : Subsequent Boc introduction yields the target compound with 65.8% overall yield.

Reaction Conditions :

  • Solvent: Aqueous buffer with co-solvents (e.g., DMSO).

  • Temperature: 30–40°C.

Thiadiazole-Mediated Coupling Strategy

A thiadiazole-forming reaction from substituted pyridines (Table 1) involves:

  • Imidamide Formation : 5-Isopropoxypicolinimidamide reacts with 2-isothiocyanato-3-methylpyridine in dichloromethane.

  • Cyclization : Diisopropyl azodiformate (DIAD) promotes cyclization to yield thiadiazol-5-amine intermediates.

Yield Optimization :

  • Crude product purity: >90% via column chromatography.

Reaction Optimization and Scalability

Solvent and Base Selection

  • Acetonitrile vs. Dichloromethane : Acetonitrile minimizes side reactions in Boc protection (patent method), while dichloromethane enhances thiadiazole cyclization.

  • Base Stoichiometry : Triethylamine (1.05–2.10 eq.) prevents over-alkylation.

Temperature and Time Dependence

ParameterPatent MethodChemoenzymaticThiadiazole Route
Reaction Temperature60°C30–40°C25°C
Stirring Time7 hours20 hours20 hours
Yield93%65.8%90% (crude)

Industrial-Scale Adaptations

  • Patent Method : Scalable to 100+ kg batches with consistent purity (99.35% HPLC).

  • Enzymatic Route : Reduced solvent waste by 30% through aqueous co-solvents.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR (CDCl3) : Peaks at δ 9.72 (s, 1H, NH), 8.28 (s, 1H, pyridine-H), and 1.45 (s, 9H, tert-butyl).

  • 13C-NMR : Key signals at 158.61 ppm (Boc carbonyl) and 80.48 ppm (quaternary C).

Chromatographic Purity

  • HPLC : Retention time 5.73 min; 99.35% purity under isocratic conditions (acetonitrile:water = 70:30).

  • Chiral HPLC : >99.9% ee for enantioselective batches.

Applications in Pharmaceutical Synthesis

  • Edoxaban Precursor : Directly alkylated to form the anticoagulant’s core structure.

  • IRAK4 Inhibitors : Serves as a chiral building block for kinase-targeted therapies .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, especially in targeting specific cancer cell lines. Its mechanism involves interaction with enzymes and receptors critical for cancer cell survival.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially modulating their activity. This inhibition can prevent substrate binding and catalysis, making it a candidate for drug development targeting metabolic pathways.

Biological Applications

Biological Activity
Research indicates that this compound interacts with several biological targets:

  • Receptor Modulation : It has been shown to act as both an agonist and antagonist at certain receptors, influencing downstream signaling pathways that are crucial for cellular functions .
  • Interaction Studies : Techniques such as surface plasmon resonance (SPR) and in-cell western assays have been employed to study its interaction profiles with biomolecules .

Chemical Synthesis

Building Block in Organic Synthesis
Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Leading to nitro or hydroxyl derivatives.
  • Reduction : Resulting in amine derivatives.
  • Substitution Reactions : Forming substituted carbamates or amides .

Material Science

This compound is also explored for applications in material science:

  • Development of New Materials : Its unique properties make it suitable for creating novel materials with specific functionalities .

Case Study 1: Anticancer Properties

In a study focused on the selective killing of cancer cells with homozygous deletion of the MTAP gene, compounds similar to this compound were shown to enhance the efficacy of treatments by leveraging metabolic vulnerabilities specific to these cancer cells .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits PRMT5, a target implicated in various cancers. The inhibition was quantified using an SDMA in-cell western assay, showcasing its potential as a therapeutic agent against PRMT5-dependent cancers .

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents unwanted reactions at the amino group during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with key analogs, emphasizing substituent variations, molecular properties, and applications:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Features/Applications
Tert-butyl N-(5-amino-3-methylpyridin-2-yl)carbamate 1566524-62-6 223.28 5-amino, 3-methyl, Boc-protected Drug intermediate; amino group enables amide coupling
2-(N-Boc-Amino)-3-methylpyridine 138343-75-6 224.26 3-methyl, Boc-protected Higher lipophilicity (LogP ~2.25); used in small-molecule libraries
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 1131041-73-0 323.57 5-bromo, 6-chloro, 3-hydroxy Halogenated scaffold for Suzuki-Miyaura cross-coupling
tert-Butyl [5-(aminomethyl)pyridin-2-yl]carbamate - ~237.30* 5-aminomethyl Dual amino sites for peptide-like derivatization
tert-Butyl N-(5-formylpyridin-3-yl)carbamate 337904-94-6 222.24 5-formyl Formyl group facilitates Schiff base formation
tert-Butyl N-(5-amino-3-methylpyridin-2-yl)-N-Boc-carbamate 1393553-87-1 323.39 Bis-Boc-protected Enhanced steric protection; niche use in sensitive reactions

*Estimated based on molecular formula.

Key Differentiators

Substituent Effects on Reactivity: The 5-amino group in the target compound contrasts with halogens (e.g., bromo in CAS 1131041-73-0) or formyl groups (CAS 337904-94-6), enabling nucleophilic reactions (e.g., amidation) instead of electrophilic cross-coupling . Methyl at 3-position reduces steric hindrance compared to bulkier substituents (e.g., aminomethyl in ), enhancing accessibility for downstream modifications.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (223.28 vs. 323.57 for halogenated analogs) improves solubility in polar solvents like DCM or THF, critical for homogeneous reaction conditions .

Protection Strategy :

  • Unlike the bis-Boc derivative (CAS 1393553-87-1), the single Boc group in the target compound allows selective deprotection without destabilizing the core structure .

Biological Activity

Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate, a compound belonging to the carbamate family, is characterized by its complex structure, which includes a tert-butyl group, an amino group, and a pyridine ring. This article explores its biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : Approximately 226.26 g/mol
  • Structural Features : The presence of the tert-butyl group enhances solubility and stability, while the amino and pyridine moieties are crucial for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Compounds similar to this carbamate have shown potential in inhibiting enzymes involved in metabolic pathways.
  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Interaction Profiles

The compound's interactions with biomolecules can be assessed using techniques such as molecular docking and enzyme assays. For instance:

  • Molecular Docking Studies : These studies have indicated that the carbamate moiety can bind effectively to active sites of various enzymes, facilitating inhibition through hydrogen bonding and hydrophobic interactions .

Table 1: Interaction Profiles of this compound

Interaction TypeTarget Enzyme/ProteinBinding Affinity (IC50/Ki)
Enzyme Inhibitionβ-secretaseIC50 = 15.4 nM
Acetylcholinesterase InhibitionAcetylcholinesteraseKi = 0.17 μM

Case Studies and Research Findings

  • In Vitro Studies on Neuroprotection :
    • A study investigated the protective effects of this compound on astrocytes stimulated with amyloid-beta (Aβ) peptides. The results indicated a moderate reduction in cell death due to decreased levels of inflammatory cytokines such as TNF-α .
  • In Vivo Models :
    • Research involving animal models demonstrated that while the compound showed some protective effects against neurodegeneration induced by Aβ, its bioavailability in the brain limited its efficacy compared to established treatments like galantamine .
  • Synthesis and Characterization :
    • The synthetic pathway for this compound has been optimized to minimize by-products and enhance yield. This involves blocking the amine reactivity through Boc protection followed by activation of carboxylic acid for coupling reactions .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl N-(5-amino-3-methylpyridin-2-YL)carbamate?

  • Methodological Answer: The compound is typically synthesized via carbamate protection of the amine group on the pyridine scaffold. A common approach involves reacting 5-amino-3-methylpyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under reflux conditions . Purification is achieved via column chromatography or recrystallization. Alternative routes may employ coupling agents (e.g., DCC/DMAP) for carbamate formation.

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer: Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and confirmed via thin-layer chromatography (TLC). Structural validation relies on:
  • NMR : 1^1H NMR (δ ~1.4 ppm for tert-butyl protons, δ ~6.5–8.5 ppm for pyridine aromatic protons).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 252.1273 for C12_{12}H19_{19}N3_3O2_2) .
  • IR Spectroscopy : Stretching bands at ~1680–1700 cm1^{-1} (C=O of carbamate) and ~3300 cm1^{-1} (N-H of amine).

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer: Recrystallization is typically performed using a mixed solvent system of ethyl acetate and hexane (1:3 v/v) due to the compound’s moderate polarity. Slow evaporation at 4°C yields crystals suitable for X-ray diffraction analysis .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

  • Methodological Answer: Hydrogen-bonding networks are critical for crystal packing. Graph set analysis (e.g., Etter’s rules) can classify interactions such as N-H···O (carbamate) and C-H···π (pyridine ring) . Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals intermolecular distances (e.g., N-H···O ≈ 2.8–3.0 Å) and dihedral angles between the pyridine and carbamate groups .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer: Discrepancies in unit cell parameters or space group assignments are addressed by:
  • Re-refining data using SHELX with updated constraints (e.g., isotropic displacement parameters for light atoms).
  • Validating hydrogen positions via Fourier difference maps.
  • Cross-validating with spectroscopic data (e.g., comparing experimental and simulated powder XRD patterns) .

Q. How does the tert-butyl group affect the compound’s reactivity in further functionalization?

  • Methodological Answer: The bulky tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the carbamate oxygen. This can be mitigated by:
  • Using mild deprotection conditions (e.g., TFA in dichloromethane at 0°C).
  • Employing microwave-assisted synthesis to enhance reaction rates .
  • Computational modeling (DFT) to predict steric effects on transition states .

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